1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene
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Overview
Description
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene is an organic compound with the molecular formula C14H20 and a molecular weight of 188.309 g/mol . This compound is a derivative of naphthalene, characterized by the presence of a tetrahydro ring and methyl and isopropyl substituents. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 7-methyl-1-(1-methylethyl)naphthalene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions . The reaction is carried out in a suitable solvent like ethanol or methanol to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of this compound. The reaction conditions are optimized to ensure complete hydrogenation and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones and other oxidized derivatives.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated naphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a simpler structure, lacking the methyl and isopropyl substituents.
1,2,3,4-Tetrahydro-1-methyl-naphthalene: Another derivative with a methyl group at a different position.
1,2,3,4-Tetrahydro-5-methyl-naphthalene: A derivative with a methyl group at the 5-position.
Uniqueness
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and interactions are required .
Properties
Molecular Formula |
C14H20 |
---|---|
Molecular Weight |
188.31 g/mol |
IUPAC Name |
7-methyl-1-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h7-10,13H,4-6H2,1-3H3 |
InChI Key |
GAUJPOYKGRVYNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2C(C)C)C=C1 |
Origin of Product |
United States |
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